molecular formula C22H30O2 B15164165 5,6-Diphenyldecane-5,6-diol CAS No. 202583-15-1

5,6-Diphenyldecane-5,6-diol

Cat. No.: B15164165
CAS No.: 202583-15-1
M. Wt: 326.5 g/mol
InChI Key: PBDQPJILAMRWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diphenyldecane-5,6-diol is an organic compound with the molecular formula C22H28O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to the carbon atoms at positions 5 and 6 of the decane chain, which are also substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Diphenyldecane-5,6-diol can be synthesized through the dihydroxylation of 5,6-diphenyldecene. This reaction typically involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3). The reaction is carried out in an aqueous medium at room temperature to yield the desired diol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyldecane-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: 5,6-Diphenyldecan-5,6-dione or 5,6-diphenyldecanoic acid.

    Reduction: 5,6-Diphenyldecane.

    Substitution: 5,6-Diphenyldecane-5,6-dichloride.

Scientific Research Applications

5,6-Diphenyldecane-5,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,6-diphenyldecane-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl groups may also interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Decane-5,6-diol: Lacks the phenyl groups, making it less hydrophobic and potentially less biologically active.

    1,2-Diphenylethane-1,2-diol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    5,6-Diphenylhexane-5,6-diol: Shorter carbon chain, leading to different reactivity and applications.

Uniqueness

5,6-Diphenyldecane-5,6-diol is unique due to its longer carbon chain and the presence of phenyl groups, which enhance its hydrophobicity and potential interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

202583-15-1

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

5,6-diphenyldecane-5,6-diol

InChI

InChI=1S/C22H30O2/c1-3-5-17-21(23,19-13-9-7-10-14-19)22(24,18-6-4-2)20-15-11-8-12-16-20/h7-16,23-24H,3-6,17-18H2,1-2H3

InChI Key

PBDQPJILAMRWNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(CCCC)(C2=CC=CC=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.